![molecular formula C15H28N2O5 B15286901 2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Boc Protection of L-Valine:
-
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Boc-L-Valine, methyl iodide, sodium hydride.
Products: Boc-N-Me-Val-OH.
-
Peptide Synthesis:
Reagents: Boc-L-Valine, various amino acids.
Conditions: Solid-phase peptide synthesis using Boc as a protecting group.
Products: Peptides with Boc-protected amino acid residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: BOC-VAL-VAL-OH is widely used in the synthesis of peptides, serving as a protecting group for amino acids.
Biology:
Protein Engineering: The compound is used in the modification and synthesis of proteins for research purposes.
Medicine:
Drug Development: BOC-VAL-VAL-OH is utilized in the development of prodrugs to enhance solubility and permeability.
Industry:
Chemical Manufacturing: The compound is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
Mechanism:
Protecting Group: BOC-VAL-VAL-OH acts as a protecting group for the amino group in amino acids, preventing unwanted reactions during peptide synthesis.
Molecular Targets: The compound targets the amino group of amino acids, forming a stable carbamate linkage that can be removed under acidic conditions.
Comparison with Similar Compounds
Boc-N-Me-Val-OH: Similar in structure but with a methyl group substitution.
Boc-Ile-OH: Another Boc-protected amino acid used in peptide synthesis.
Boc-Phe-OH: Boc-protected phenylalanine used in peptide synthesis.
Uniqueness:
Biological Activity
2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid, commonly referred to as a tert-butoxycarbonyl (Boc) protected amino acid derivative, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple functional groups that may influence its interactions within biological systems.
- Molecular Formula : C15H28N2O5
- Molecular Weight : 316.40 g/mol
- CAS Number : 69209-73-0
The compound's structure consists of a tert-butoxycarbonyl group, an amine, and a branched amino acid backbone, which are critical for its biological function.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a prodrug and its interactions with various enzymes and cellular pathways. The following sections summarize the key findings related to its biological activity.
Enzyme Inhibition
One of the prominent areas of research involves the compound's ability to inhibit specific enzymes. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of N-methyltransferases (NNMT), which are implicated in various metabolic processes and diseases, including cancer:
- Inhibition Potency : The compound has demonstrated IC50 values in the nanomolar range against NNMT, indicating strong inhibitory activity .
- Mechanism of Action : The presence of polar functional groups enhances binding affinity to the enzyme active site, although it may also reduce cellular permeability .
Cellular Activity
Despite its potent biochemical inhibition, cellular activity can be limited due to poor membrane permeability associated with the compound's polar nature:
- Cellular Assays : In vitro studies have shown that while the compound exhibits strong enzyme inhibition at high concentrations (≥100 µM), it does not translate effectively into antiproliferative effects against cancer cell lines at lower concentrations .
- Prodrug Strategies : To enhance cellular uptake, prodrug formulations have been developed that modify polar groups to improve membrane permeability without sacrificing enzymatic activity .
Case Studies
Several case studies have reported on the biological activity of related compounds and their derivatives:
- NNMT Inhibition Study :
-
Anticancer Activity Assessment :
- Objective : Evaluate the anticancer properties in various human cell lines.
- Results : While some derivatives showed promise in enzyme inhibition, their overall cytotoxicity was limited compared to traditional chemotherapeutics, suggesting further optimization is necessary for clinical applications .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABAURSJXMCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.